molecular formula C9H9NO2 B13196765 6,7-Dimethyl-1,2-benzoxazol-3-ol

6,7-Dimethyl-1,2-benzoxazol-3-ol

Cat. No.: B13196765
M. Wt: 163.17 g/mol
InChI Key: CSHVXSWGPBFAHN-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1,2-benzoxazol-3-ol ( 2060033-24-9) is an organic compound with a molecular formula of C 9 H 9 NO 2 and a molecular weight of 163.17 g/mol . It is classified as a heterocyclic building block, a category of chemicals that are fundamental components in the synthesis and development of more complex molecular structures, particularly in medicinal chemistry and materials science . As a benzoxazole derivative, this compound features a benzene ring fused to an oxazole ring, a structure known for its diverse biological activities and utility in creating pharmaceuticals, agrochemicals, and organic materials. The specific placement of methyl groups at the 6 and 7 positions and a hydroxyl group at the 3 position defines its unique electronic and steric properties, making it a valuable scaffold for researchers. This product is intended for research purposes as a key intermediate or precursor in chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

6,7-dimethyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C9H9NO2/c1-5-3-4-7-8(6(5)2)12-10-9(7)11/h3-4H,1-2H3,(H,10,11)

InChI Key

CSHVXSWGPBFAHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NO2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazole derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 6,7-Dimethyl-1,2-benzoxazol-3-ol with analogous compounds:

Table 1: Key Properties of Benzoxazole Derivatives

Compound Molecular Formula Substituents Melting Point (°C) Solubility (mg/mL) Bioactivity/Applications
This compound C₉H₉NO₂ 3-OH, 6-CH₃, 7-CH₃ Not reported Moderate (polar solvents) Antioxidant potential (hypothesized)
2-Aminobenzoxazole C₇H₆N₂O 2-NH₂ 128–130 Low (water) Anticancer, antimicrobial
5-Chloro-2-mercaptobenzoxazole C₇H₄ClNOS 5-Cl, 2-SH 145–147 Insoluble Corrosion inhibition
1,3-Benzoxazol-2(3H)-one C₇H₅NO₂ 2-ketone 210–212 Low (organic solvents) Pharmaceutical intermediates

Key Observations:

Methyl groups at the 6- and 7-positions introduce steric hindrance, which may reduce reactivity at the oxazole ring compared to unsubstituted derivatives .

Bioactivity: While 2-aminobenzoxazole demonstrates antimicrobial activity due to the electron-donating amino group, the hydroxyl and methyl groups in this compound might favor antioxidant properties, though experimental validation is lacking .

Contrast with Neurotoxic Compounds: The provided evidence highlights MPTP, a tetrahydropyridine derivative, as a neurotoxin causing parkinsonism via dopaminergic neuron damage .

Biological Activity

6,7-Dimethyl-1,2-benzoxazol-3-ol is a chemical compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity. The compound may inhibit certain enzymes involved in cancer pathways and exhibit antimicrobial properties by disrupting bacterial cell functions.

Anticancer Properties

Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies have reported its efficacy against a range of bacterial strains, suggesting potential applications in treating infections. The exact mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzoxazole derivatives:

Compound NameMolecular FormulaUnique Features
BenzoxazoleC₉H₉NOParent compound lacking methyl groups
2-MethylbenzoxazoleC₉H₉NO₂Methyl group at position 2
5,6-DimethylbenzoxazoleC₉H₉NO₂Methyl groups at positions 5 and 6
This compound C₉H₉NO₂ Methyl groups at positions 6 and 7 enhance solubility

The presence of methyl groups at positions 6 and 7 not only contributes to the compound's solubility but also enhances its reactivity in various chemical environments.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a significant reduction in cell viability. The study concluded that the compound induces apoptosis through reactive oxygen species (ROS) generation and activation of caspase pathways .
  • Antimicrobial Testing : In another investigation focusing on bacterial pathogens such as E. coli and S. aureus, this compound exhibited notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could effectively inhibit bacterial growth at low concentrations.

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